molecular formula C10H12N4 B15239806 5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15239806
M. Wt: 188.23 g/mol
InChI Key: RWZCTTVIMFTMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 3-pyridinecarboxaldehyde with 5-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyraz

Biological Activity

5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine, with CAS number 1638927-71-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • Structure : The compound features a pyrazole ring substituted with a methyl group and a pyridine moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown promising results against various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.25 μg/mL
Other Pyrazole DerivativesE. coli, Pseudomonas aeruginosa0.22 - 0.30 μg/mL

The compound demonstrated effective inhibition against Staphylococcus aureus, with MIC values comparable to other potent derivatives in the same class . Additionally, it has been noted for its ability to inhibit biofilm formation, which is critical in treating persistent infections.

Anticancer Activity

The anticancer properties of pyrazole derivatives have garnered attention due to their ability to inhibit various cancer cell lines. Research indicates that compounds similar to this compound show significant cytotoxic effects.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell Line TestedIC50 (μM)
This compoundMDA-MB-231 (Breast Cancer)49.85
Other Pyrazole DerivativesA549 (Lung Cancer)26.00

In studies involving various cancer types, including breast and lung cancer, the compound exhibited notable antiproliferative activity, suggesting its potential as a therapeutic agent . The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are also well-documented. Compounds containing the pyrazole scaffold have been shown to reduce inflammation in various models.

Case Study: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory activity of several pyrazole derivatives, including our compound of interest, significant reductions in carrageenan-induced edema were observed. The compound exhibited effects comparable to standard anti-inflammatory drugs such as indomethacin .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5-methyl-1-(pyridin-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-8-5-10(11)13-14(8)7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

RWZCTTVIMFTMOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CN=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.